molecular formula C7H4F2O B020872 3,4-Difluorobenzaldehyde CAS No. 34036-07-2

3,4-Difluorobenzaldehyde

Cat. No.: B020872
CAS No.: 34036-07-2
M. Wt: 142.1 g/mol
InChI Key: JPHKMYXKNKLNDF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 3,4-difluorobenzaldehyde involves the Grignard exchange reaction. This process starts with 3,4-difluorobromobenzene, which reacts with a Grignard reagent such as isopropylmagnesium chloride in the presence of tetrahydrofuran as a solvent. The resulting product is then treated with N,N-dimethylformamide to yield this compound .

Another method involves the continuous oxidation of 3,4-difluorotoluene in a tubular reactor using metal ion complexes of cobalt, molybdenum, and bromine as catalysts, with hydrogen peroxide as the oxidant and acetic acid as the solvent .

Industrial Production Methods

Industrial production of this compound typically follows the Grignard exchange reaction due to its higher yield and efficiency. The process involves large-scale reactors and precise control of reaction conditions to minimize byproducts and maximize yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-difluorobenzoic acid.

    Reduction: Reduction of this compound can yield 3,4-difluorobenzyl alcohol.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: 3,4-Difluorobenzoic acid.

    Reduction: 3,4-Difluorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzaldehyde
  • 2,6-Difluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Uniqueness

3,4-Difluorobenzaldehyde is unique due to the position of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties, making this compound particularly useful in specific synthetic applications .

Properties

IUPAC Name

3,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHKMYXKNKLNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343186
Record name 3,4-Difluorobenzaldehyde
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Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34036-07-2
Record name 3,4-Difluorobenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzaldehyde
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Record name 3,4-Difluorobenzaldehyde
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Record name Benzaldehyde, 3,4-difluoro
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Synthesis routes and methods I

Procedure details

57 g. (0.5 mole) of ortho-difluorobenzene in 250 ml. of methylene chloride is added to 100 g. (0.75 mole) of anhydrous aluminum chloride. The mixture is stirred (motor) and cooled in an ice bath while 85.5 g. (0.75 mole) of dichloromethyl methylether is added dropwise. Vigorous HCl evolution takes place, and the reaction mixture turns orange-red. After the addition, the mixture is stirred at room temperature for 15 minutes, and the liquid phase is decanted into 500 ml. of ice and water. The unreacted residue of aluminum chloride is washed with methylene chloride until colorless, and the washings are added to the water. The mixture is shaken well in a separation funnel until the methylene chloride layer is green. The organic layer is washed with saturated potassium carbonate solution until neutral, then dried (MgSO4) and distilled to give 3,4-difluorobenzaldehyde, B.P. 70°-74°/20 min. The dark residue in the distillation pot solidifies on cooling to give tris-(3-4,difluorophenyl)methane, M.P. 95°-96°.
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Synthesis routes and methods II

Procedure details

In a 250 ml. three-necked flask equipped with a magnetic stirrer, thermometer, condenser, and dropping funnel is placed 25.6 g (0.2 mole) of 3,4 difluorotoluene. The liquid is heated to 105° and illuminated as 67 g. (0.42 mole) of bromine is added slowly. The temperature is kept between 105°-110° while the first half of the bromine is added over a period of one hour. The rest of the bromine is added over approximately a 2 hour period and the temperature is raised to 150° and kept there for 5 minutes. The reaction mixture is cooled and transferred to a 1 liter 3-necked flask with a motor driven stirrer and condenser. 120 ml. H2O and 90 g. of calcium carbonate are added, and the mixture is refluxed for 20 hours with good stirring. The reaction mixture is steam distilled until no further oil is collected. The oil is taken up in methylene chloride and dried over MgSO4. Evaporation of the solvent yields 3,4-difluorobenzaldehyde which is used without further purification.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluorobenzaldehyde
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Reactant of Route 5
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